Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-
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Overview
Description
Acetamide, N,N’-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis- is a complex organic compound characterized by its unique structure, which includes multiple pyrimidine rings and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis- typically involves multiple steps, including the formation of pyrimidine rings and the introduction of methoxyphenyl groups. One common method involves the reaction of 4-methoxyphenylmethylamine with diethoxypyrimidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide); reactions are conducted under controlled conditions to ensure selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in halogenated or alkylated products.
Scientific Research Applications
Acetamide, N,N’-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-N-methyl-: This compound has a similar structure but lacks the pyrimidine rings and thioether linkage.
Methacetin: Another related compound with a simpler structure, used as a substrate in liver function tests.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with similar methoxyphenyl groups but different overall structure.
Uniqueness
Acetamide, N,N’-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis- is unique due to its complex structure, which includes multiple pyrimidine rings and methoxyphenyl groups
Properties
Molecular Formula |
C32H37N7O6S |
---|---|
Molecular Weight |
647.7 g/mol |
IUPAC Name |
N-[6-acetamido-2-[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxypyrimidin-5-yl]sulfanylpyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C32H37N7O6S/c1-7-44-29-28(46-32-35-26(33-20(3)40)17-27(36-32)34-21(4)41)30(45-8-2)38-31(37-29)39(18-22-9-13-24(42-5)14-10-22)19-23-11-15-25(43-6)16-12-23/h9-17H,7-8,18-19H2,1-6H3,(H2,33,34,35,36,40,41) |
InChI Key |
MBALKHXJZPESLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC(=N1)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)OCC)SC4=NC(=CC(=N4)NC(=O)C)NC(=O)C |
Origin of Product |
United States |
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